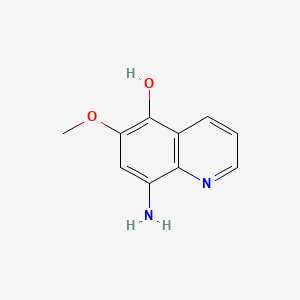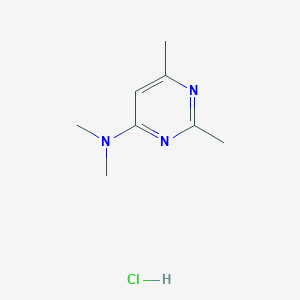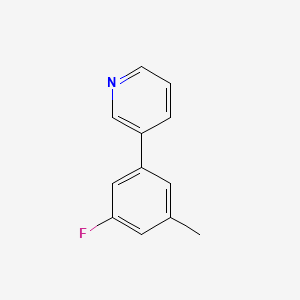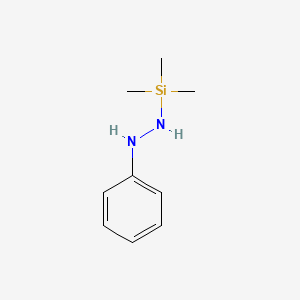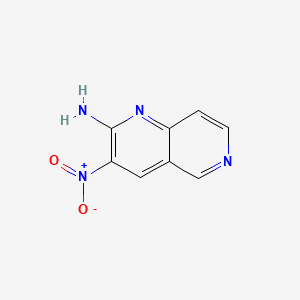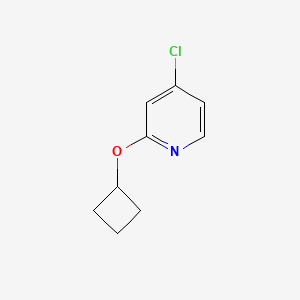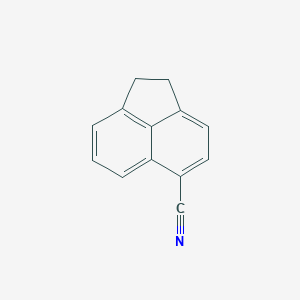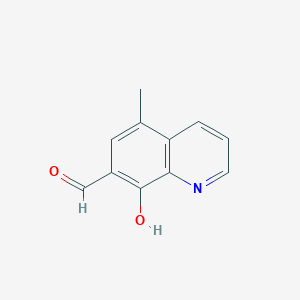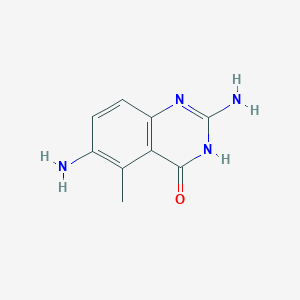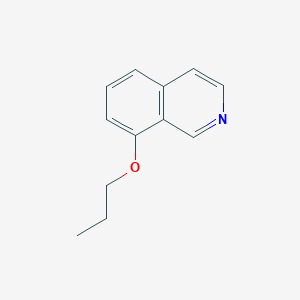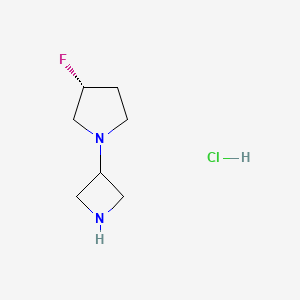
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a fluoropyrrolidine moiety, and is typically encountered as a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps generally include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrrolidine ring.
Hydrochloride Salt Formation: The final step typically involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The azetidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azetidin-3-yl)pyridine hydrochloride
- 3-(Azetidin-3-yl)benzonitrile hydrochloride
- 2-(Azetidin-3-yl)pyrimidine hydrochloride
Uniqueness
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of both an azetidine ring and a fluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the azetidine ring can influence the compound’s overall reactivity and three-dimensional structure.
Propriétés
Formule moléculaire |
C7H14ClFN2 |
|---|---|
Poids moléculaire |
180.65 g/mol |
Nom IUPAC |
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1 |
Clé InChI |
DINITQFXNPCYFV-FYZOBXCZSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)C2CNC2.Cl |
SMILES canonique |
C1CN(CC1F)C2CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
